molecular formula C8H5F4NO3 B3041668 5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene CAS No. 334929-98-5

5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No. B3041668
Key on ui cas rn: 334929-98-5
M. Wt: 239.12 g/mol
InChI Key: LFIRBTKVPRXFQH-UHFFFAOYSA-N
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Patent
US06365591B1

Procedure details

A stirred mixture of 3.14 g of 4-fluoro-2-nitrophenol, 13 g of cesium carbonate and 20 mL of anhydrous dimethylformamide was heated at 100° C. for 4 hours. After this period, 6.65 g of 2,2,2-trifluoroethyl p-toluenesulphonate was added and the mixture was stirred at the same temperature for 40 hours. Afterwards, the solvent was removed under reduced pressure at 35° C. and 50 mL of water was added to the residue. The mixture was acidified with 37% hydrochloric acid and extracted with 3×40 mL of ethyl acetate. The organic layer was washed with 20 mL of brine, dried over sodium sulphate and evaporated to dryness in vacuo. The residue was purified by flash chromatography (petroleum ether:ethyl acetate 100:7) to afford 1.53 g (32%) of Compound 5A as an oil.
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(C)C=CC(S(O[CH2:28][C:29]([F:32])([F:31])[F:30])(=O)=O)=CC=1>CN(C)C=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:28][C:29]([F:32])([F:31])[F:30])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
cesium carbonate
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.65 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period
CUSTOM
Type
CUSTOM
Details
Afterwards, the solvent was removed under reduced pressure at 35° C.
ADDITION
Type
ADDITION
Details
50 mL of water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×40 mL of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 20 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (petroleum ether:ethyl acetate 100:7)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
FC=1C=CC(=C(C1)[N+](=O)[O-])OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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